molecular formula C19H14BrClN4O2 B1673941 N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide CAS No. 69816-57-5

N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide

Cat. No.: B1673941
CAS No.: 69816-57-5
M. Wt: 445.7 g/mol
InChI Key: OCACPNJQALDFKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

L 7063 is a bioactive chemical.

Properties

CAS No.

69816-57-5

Molecular Formula

C19H14BrClN4O2

Molecular Weight

445.7 g/mol

IUPAC Name

N-[[5-(4-bromophenyl)-6-methylpyrazin-2-yl]carbamoyl]-2-chlorobenzamide

InChI

InChI=1S/C19H14BrClN4O2/c1-11-17(12-6-8-13(20)9-7-12)22-10-16(23-11)24-19(27)25-18(26)14-4-2-3-5-15(14)21/h2-10H,1H3,(H2,23,24,25,26,27)

InChI Key

OCACPNJQALDFKE-UHFFFAOYSA-N

SMILES

CC1=NC(=CN=C1C2=CC=C(C=C2)Br)NC(=O)NC(=O)C3=CC=CC=C3Cl

Canonical SMILES

CC1=NC(=CN=C1C2=CC=C(C=C2)Br)NC(=O)NC(=O)C3=CC=CC=C3Cl

Appearance

Solid powder

69816-57-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

L 7063
L-7063
N-(((5-(4-bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(2-Chlorobenzoyl)-3-[5-(4-bromophenyl)-6-chloro-2-pyrazinyl]urea, weighing 1.4 g., and having a melting point of about 240°-242° C., from 0.9 g. of 2-amino-5-(4-bromophenyl)-6-chloropyrazine and 0.65 g. of 2-chlorobenzoylisocyanate.
Name
1-(2-Chlorobenzoyl)-3-[5-(4-bromophenyl)-6-chloro-2-pyrazinyl]urea
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-5-(4-bromophenyl)-6-chloropyrazine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide
Reactant of Route 2
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N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide
Reactant of Route 3
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N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide
Reactant of Route 4
Reactant of Route 4
N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide
Reactant of Route 5
N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide
Reactant of Route 6
N-(((5-(4-Bromophenyl)-6 methyl-pyrazinyl)amino)carbonyl)-2-chlorobenzamide

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